molecular formula C12H8FNO3 B6387686 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261930-69-1

5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387686
CAS No.: 1261930-69-1
M. Wt: 233.19 g/mol
InChI Key: MZROBMJSGKPRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both fluorine and hydroxyl groups on the phenyl ring, along with the carboxylic acid group on the pyridine ring, imparts unique chemical and biological properties to this compound. Fluorinated compounds are often of interest due to their enhanced stability and bioactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid typically involves the introduction of fluorine and hydroxyl groups onto a phenyl ring, followed by the formation of the pyridine ring and the carboxylic acid group. One common method involves the use of fluorinated starting materials and subsequent functional group transformations.

    Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-hydroxybenzaldehyde.

    Pyridine Ring Formation: The aldehyde group is then converted to a nitrile via a reaction with hydroxylamine hydrochloride, followed by cyclization to form the pyridine ring.

    Carboxylic Acid Formation: The nitrile group is hydrolyzed under acidic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 5-(3-Fluoro-4-oxophenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule due to its fluorine content, which can enhance binding affinity and metabolic stability.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the hydroxyl and carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 3-Fluoro-4-pyridineboronic acid pinacol ester
  • 2-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridine ring and carboxylic acid moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-7(1-2-11(10)15)8-3-9(12(16)17)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZROBMJSGKPRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687224
Record name 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-69-1
Record name 5-(3-Fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.